(1R,2R)-2-Azidocyclobutan-1-ol
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Overview
Description
(1R,2R)-2-Azidocyclobutan-1-ol is a chiral organic compound characterized by the presence of an azido group (-N₃) and a hydroxyl group (-OH) attached to a cyclobutane ring. The compound’s chirality arises from the two stereocenters at the 1 and 2 positions of the cyclobutane ring, making it an important molecule in stereochemistry and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Azidocyclobutan-1-ol typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or by intramolecular cyclization of suitable precursors.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via hydroboration-oxidation or other hydroxylation methods.
Azidation: The azido group is introduced by treating the hydroxylated cyclobutane with sodium azide (NaN₃) under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Azidocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Sodium azide (NaN₃) is commonly used for azidation reactions.
Major Products
Oxidation: Formation of cyclobutanone or cyclobutanal.
Reduction: Formation of (1R,2R)-2-Aminocyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
(1R,2R)-2-Azidocyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Azidocyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Aminocyclobutan-1-ol: Similar structure but with an amino group instead of an azido group.
(1R,2R)-2-Hydroxycyclobutan-1-ol: Lacks the azido group, only has hydroxyl groups.
(1R,2R)-2-Bromocyclobutan-1-ol: Contains a bromine atom instead of an azido group.
Uniqueness
(1R,2R)-2-Azidocyclobutan-1-ol is unique due to the presence of both azido and hydroxyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis and stereochemical studies.
Properties
IUPAC Name |
(1R,2R)-2-azidocyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-7-6-3-1-2-4(3)8/h3-4,8H,1-2H2/t3-,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEOHLCBBQBZIT-QWWZWVQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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